molecular formula C46H70O2 B14255611 1,4-Bis(4-tetradecoxyphenyl)benzene CAS No. 484039-29-4

1,4-Bis(4-tetradecoxyphenyl)benzene

Cat. No.: B14255611
CAS No.: 484039-29-4
M. Wt: 655.0 g/mol
InChI Key: YFCWLCTTWQLKKD-UHFFFAOYSA-N
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Description

1,4-Bis(4-tetradecoxyphenyl)benzene: is an organic compound characterized by its unique structure, which includes two tetradecoxyphenyl groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-tetradecoxyphenyl)benzene typically involves the reaction of 1,4-dibromobenzene with 4-tetradecoxyphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-tetradecoxyphenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens can be introduced into the benzene ring using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,4-Bis(4-tetradecoxyphenyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-tetradecoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. Additionally, its unique structure allows it to form stable complexes with various metal ions, which can be exploited in catalysis and material science applications.

Comparison with Similar Compounds

1,4-Bis(4-tetradecoxyphenyl)benzene can be compared with other similar compounds, such as:

    1,4-Bis(4-phenylethynyl)benzene: Known for its application in liquid crystal compositions.

    1,4-Bis(4-pyridylethynyl)benzene: Exhibits unique aggregation-induced emission properties.

    1,4-Bis(4-phenoxybenzoyl)benzene: Used in the synthesis of advanced polymers.

The uniqueness of this compound lies in its long alkoxy chains, which impart distinct physical and chemical properties, making it suitable for specific applications in materials science and organic electronics.

Properties

CAS No.

484039-29-4

Molecular Formula

C46H70O2

Molecular Weight

655.0 g/mol

IUPAC Name

1,4-bis(4-tetradecoxyphenyl)benzene

InChI

InChI=1S/C46H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-39-47-45-35-31-43(32-36-45)41-27-29-42(30-28-41)44-33-37-46(38-34-44)48-40-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-38H,3-26,39-40H2,1-2H3

InChI Key

YFCWLCTTWQLKKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCCCCCC

Origin of Product

United States

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